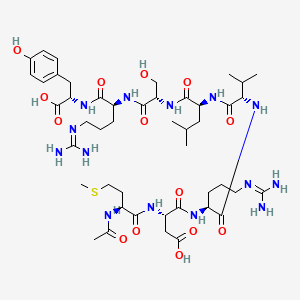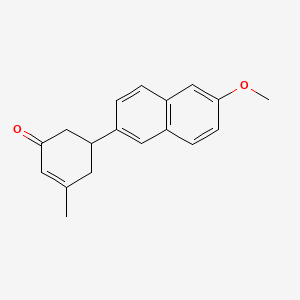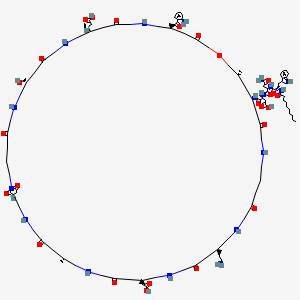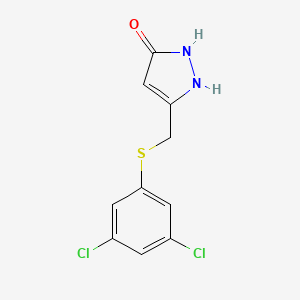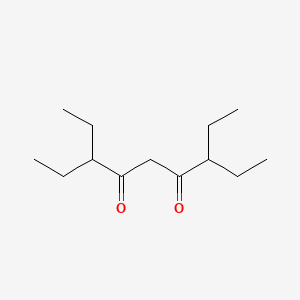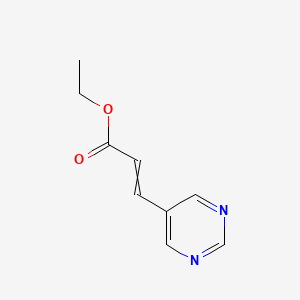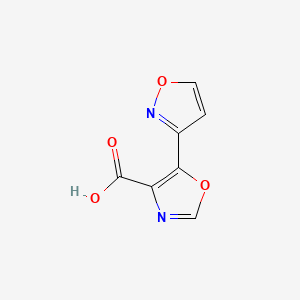
5-(Isoxazol-3-yl)oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(Isoxazol-3-yl)oxazole-4-carboxylic acid” is a compound that contains an isoxazole ring . Isoxazole is an electron-rich azole with an oxygen atom next to the nitrogen . Isoxazole rings are found in some natural products, such as ibotenic acid and muscimol .
Synthesis Analysis
Isoxazole can be synthesized via a variety of methods . Examples include via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes; or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Molecular Structure Analysis
The molecular formula of “5-(Isoxazol-3-yl)oxazole-4-carboxylic acid” is C7H4N2O4 . The average mass is 180.118 Da .Chemical Reactions Analysis
Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate . Meanwhile, the azirine intermediate can react with nucleophiles, especially carboxylic acids .科学的研究の応用
Isoxazole Alkaloids and Natural Products
Isoxazole alkaloids, including those with structures related to 5-(isoxazol-3-yl)oxazole-4-carboxylic acid, constitute a small but significant group of natural products. These compounds have been found in various sources, such as bacteria, fungi, higher plants, larvae, and marine sponges. Despite their limited number, some of these alkaloids have notable applications, including antibiotic properties as seen in cycloserine and toxic effects like muscimol from Amanita muscaria. The complexity and variety of these compounds from different sources underline their potential for scientific research applications, especially in discovering new drugs and understanding biological processes (Rahbaek & Christophersen, 2001).
Anticancer Applications
Isoxazoline-containing natural products, derivatives of isoxazoles, have been recognized for their anticancer properties. These compounds, through their structural diversity, have demonstrated potential as chemotherapeutic agents. The review focuses on the natural occurrence of isoxazoline derivatives, their isolation, and anticancer applications, highlighting the importance of structural-activity relationships and stereochemical aspects in developing novel anticancer drugs (Kaur et al., 2014).
Microwave-Assisted Synthesis in Drug Development
The microwave-assisted synthesis approach has revolutionized the preparation of azaheterocyclic systems, including those related to 5-(isoxazol-3-yl)oxazole-4-carboxylic acid. This method offers advantages such as cleaner chemistry, reduced reaction times, and higher yields, making it an invaluable tool in drug development and research. The review provides a comprehensive overview of microwave-assisted synthesis techniques for various heterocyclic systems, emphasizing their significance in medicinal chemistry (Sakhuja et al., 2012).
Chlorogenic Acid and Pharmacological Effects
While not directly related to 5-(isoxazol-3-yl)oxazole-4-carboxylic acid, the study of chlorogenic acid (CGA) exemplifies the pharmacological potential of naturally occurring compounds. CGA exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and neuroprotective effects. This review highlights the importance of natural phenolic compounds in drug discovery, suggesting that research into similar structures like isoxazole derivatives could uncover new therapeutic agents (Naveed et al., 2018).
Tandem Catalysis in Heterocycle Synthesis
Tandem catalysis has been employed to synthesize nitrogen-containing heterocycles, including isoxazoles. This method combines multiple catalytic processes in a single operational step, offering an efficient pathway to synthesize complex molecules. The review discusses the applications of tandem catalysis in creating five-membered aromatic nitrogen heterocycles, underscoring its utility in medicinal chemistry (Campos & Berteina‐Raboin, 2020).
特性
IUPAC Name |
5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-7(11)5-6(12-3-8-5)4-1-2-13-9-4/h1-3H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJMDBBAEVYPIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C2=C(N=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Isoxazol-3-yl)oxazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

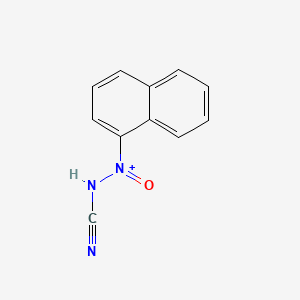

![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)
![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxamide](/img/structure/B569618.png)
![(2R,3aR,6aS)-1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B569619.png)
